2-(6-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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Overview
Description
2-(6-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom on the pyridine ring and a hexafluoropropanol group. It is known for its utility in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 6-bromopyridine with hexafluoropropanol under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-(6-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hexafluoropropanol group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a nucleophile in other types of reactions.
Comparison with Similar Compounds
Similar Compounds
(6-Bromopyridin-3-yl)methanol: This compound has a similar structure but lacks the hexafluoropropanol group.
2-Bromo-5-hydroxymethylpyridine: Another similar compound with a hydroxymethyl group instead of the hexafluoropropanol group.
Uniqueness
The presence of the hexafluoropropanol group in 2-(6-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol makes it unique compared to other similar compounds. This group imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, which can be advantageous in various applications.
Biological Activity
2-(6-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that compounds containing brominated pyridine moieties often exhibit significant biological activities, including antimicrobial and anticancer properties. The hexafluoropropanol group contributes to the compound's unique physicochemical properties, enhancing its interaction with biological targets.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways.
- Receptor Modulation : It could interact with various receptors affecting cellular responses.
- Antimicrobial Activity : The presence of the bromine atom is known to enhance the antimicrobial efficacy of similar compounds.
Antimicrobial Activity
Studies have shown that derivatives of brominated pyridine exhibit potent antimicrobial activities. For instance:
Compound | MIC (μg/mL) | Target Organisms |
---|---|---|
This compound | 46.9 | E. coli |
Similar Brominated Compounds | 93.7 | S. aureus |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria due to its structural characteristics .
Anticancer Properties
In vitro studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. Notably:
Cell Line | IC50 (μM) | Reference Drug |
---|---|---|
A431 | <10 | Doxorubicin |
Jurkat | <10 | Doxorubicin |
The mechanism involves the induction of apoptosis in cancer cells through interaction with specific apoptotic pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several brominated pyridine derivatives against multi-drug resistant bacterial strains. The findings indicated that this compound showed significant inhibition at low concentrations compared to standard antibiotics .
Case Study 2: Cytotoxicity in Cancer Research
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study revealed that it effectively reduced cell viability in a dose-dependent manner and was particularly effective against A431 cells with an IC50 value significantly lower than traditional chemotherapeutics .
Properties
Molecular Formula |
C8H4BrF6NO |
---|---|
Molecular Weight |
324.02 g/mol |
IUPAC Name |
2-(6-bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C8H4BrF6NO/c9-5-2-1-4(3-16-5)6(17,7(10,11)12)8(13,14)15/h1-3,17H |
InChI Key |
YOQCKYHUJUCSCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)(C(F)(F)F)O)Br |
Origin of Product |
United States |
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